molecular formula C9H11NO2 B588771 L-Phenylalanine-13C6 CAS No. 180268-82-0

L-Phenylalanine-13C6

Cat. No. B588771
CAS RN: 180268-82-0
M. Wt: 171.15 g/mol
InChI Key: COLNVLDHVKWLRT-KILZIXFTSA-N
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Description

L-Phenylalanine-13C6, also known as (S)-2-Amino-3-phenylpropionic acid-13C6, is a stable isotope-labeled compound of L-Phenylalanine. This compound is an essential aromatic amino acid that plays a crucial role in protein synthesis and various metabolic processes. The “13C6” label indicates that six carbon atoms in the phenyl ring are replaced with the carbon-13 isotope, making it useful for tracing and studying metabolic pathways in scientific research .

Scientific Research Applications

L-Phenylalanine-13C6 has a wide range of applications in scientific research, including:

Mechanism of Action

L-Phenylalanine-13C6 exerts its effects by participating in the same metabolic pathways as unlabeled L-Phenylalanine. It is a precursor for the synthesis of neurotransmitters such as dopamine, norepinephrine, and epinephrine. The labeled compound allows researchers to trace these pathways and study the kinetics and distribution of phenylalanine and its metabolites in biological systems . The molecular targets include enzymes like phenylalanine hydroxylase and aromatic amino acid decarboxylase .

Similar Compounds:

Uniqueness: this compound is unique due to its specific labeling of the phenyl ring with carbon-13 isotopes, which provides detailed insights into the metabolic fate of phenylalanine. This specificity allows for precise tracing and quantification in metabolic studies, making it a valuable tool in research .

Safety and Hazards

L-Phenylalanine (ring-13C6) may be harmful if inhaled, swallowed, or absorbed through the skin . It may cause respiratory irritation, skin irritation, and eye irritation .

Future Directions

The use of L-Phenylalanine (ring-13C6) in mass spectrometry imaging opens a new way to understand amino acid metabolism within the tumor and its microenvironment . This could lead to new insights into cancer metabolism and potentially inform future therapeutic strategies .

Biochemical Analysis

Biochemical Properties

L-Phenylalanine (ring-13C6) plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is involved in the Phe-to-Tyr conversion process . The nature of these interactions is complex and involves changes in spatial distributions of standard amino acids in the tissue .

Cellular Effects

L-Phenylalanine (ring-13C6) has significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For example, it has been observed that L-Phenylalanine (ring-13C6) shows higher abundances in viable tumor regions compared to non-viable regions .

Molecular Mechanism

The molecular mechanism of L-Phenylalanine (ring-13C6) involves its interactions at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The overall enrichment of L-Phenylalanine (ring-13C6) showed a delayed temporal trend in tumor caused by the Phe-to-Tyr conversion process .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of L-Phenylalanine (ring-13C6) change over time. The highest abundance of L-Phenylalanine (ring-13C6) was detected in tumor tissue at 10 minutes after tracer injection and decreased progressively over time . This indicates the product’s stability and its long-term effects on cellular function.

Metabolic Pathways

L-Phenylalanine (ring-13C6) is involved in several metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels . A notable pathway is the conversion process from Phenylalanine to Tyrosine .

Transport and Distribution

L-Phenylalanine (ring-13C6) is transported and distributed within cells and tissues. The specific transporters or binding proteins it interacts with are not mentioned in the available literature. It has been observed that L-Phenylalanine (ring-13C6) shows higher abundances in viable tumor regions compared to non-viable regions .

Preparation Methods

Synthetic Routes and Reaction Conditions: L-Phenylalanine-13C6 is synthesized through a multi-step chemical process that involves the incorporation of carbon-13 isotopes into the phenyl ring of L-Phenylalanine. The synthesis typically starts with commercially available carbon-13 labeled benzene, which undergoes a series of reactions including nitration, reduction, and amination to form the labeled phenylalanine .

Industrial Production Methods: Industrial production of this compound involves microbial fermentation using genetically modified strains of Escherichia coli. These strains are engineered to incorporate carbon-13 labeled glucose into the phenylalanine biosynthesis pathway, resulting in the production of this compound. The compound is then purified through various chromatographic techniques to achieve high purity .

Chemical Reactions Analysis

Types of Reactions: L-Phenylalanine-13C6 undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

properties

{ "Design of the Synthesis Pathway": "The synthesis of L-Phenylalanine (ring-13C6) can be achieved through the incorporation of 13C labeled carbon atoms into the phenylalanine molecule. This can be accomplished by using a starting material that contains a 13C labeled carbon atom and subsequently incorporating it into the phenylalanine molecule through a series of chemical reactions.", "Starting Materials": [ "Benzene (ring-13C6)", "Bromine", "Methylamine", "Sodium hydroxide", "Hydrochloric acid", "Sodium borohydride", "L-Phenylalanine methyl ester" ], "Reaction": [ "Bromination of benzene (ring-13C6) using bromine and a Lewis acid catalyst to yield bromobenzene (ring-13C6)", "Nitration of bromobenzene (ring-13C6) using nitric acid and sulfuric acid to yield 4-bromonitrobenzene (ring-13C6)", "Reduction of 4-bromonitrobenzene (ring-13C6) using sodium borohydride to yield 4-bromoaniline (ring-13C6)", "Acetylation of 4-bromoaniline (ring-13C6) using acetic anhydride and a Lewis acid catalyst to yield N-acetyl-4-bromoaniline (ring-13C6)", "Alkylation of N-acetyl-4-bromoaniline (ring-13C6) using methylamine and sodium hydroxide to yield N-acetyl-4-(methylamino)aniline (ring-13C6)", "Removal of the acetyl group from N-acetyl-4-(methylamino)aniline (ring-13C6) using hydrochloric acid to yield 4-(methylamino)aniline (ring-13C6)", "Reductive amination of 4-(methylamino)aniline (ring-13C6) using formaldehyde and sodium cyanoborohydride to yield L-Phenylalanine methyl ester (ring-13C6)", "Hydrolysis of L-Phenylalanine methyl ester (ring-13C6) using hydrochloric acid to yield L-Phenylalanine (ring-13C6) with incorporated 13C labeled carbon atoms." ] }

CAS RN

180268-82-0

Molecular Formula

C9H11NO2

Molecular Weight

171.15 g/mol

IUPAC Name

(2S)-2-amino-3-((1,2,3,4,5,6-13C6)cyclohexatrienyl)propanoic acid

InChI

InChI=1S/C9H11NO2/c10-8(9(11)12)6-7-4-2-1-3-5-7/h1-5,8H,6,10H2,(H,11,12)/t8-/m0/s1/i1+1,2+1,3+1,4+1,5+1,7+1

InChI Key

COLNVLDHVKWLRT-KILZIXFTSA-N

Isomeric SMILES

[13CH]1=[13CH][13CH]=[13C]([13CH]=[13CH]1)C[C@@H](C(=O)O)N

SMILES

C1=CC=C(C=C1)CC(C(=O)O)N

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)O)N

synonyms

(2S)-2-Amino-3-phenylpropanoic Acid-13C6;  (S)-(-)-Phenylalanine-13C6;  (S)-α-Amino-β-phenylpropionic Acid-13C6;  (S)-α-Aminohydrocinnamic Acid-13C6;  (S)-α-Amino-benzenepropanoic Acid-13C6; 

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To explore the effectiveness of cyanide in the assistance of hydroxylamine mediated cleavage for solid phase library synthesis, hydroxymethylbenzamide (HMBA-AM) resin was chosen for the well-established compatibility between the ester linkage and Fmoc- and Boc-chemistry, and its stability towards Mitsunobu and reductive amination conditions. A solid phase library of DL-phenylalanine and several constrained analogs (AAa–c, Scheme 3) was prepared on the HMBA resin by the esterification of the Fmoc protected DL-aminoacids using standard DCC coupling conditions at room temperature overnight. The resin-bound Fmoc aminoacids BBa–c were deprotected with piperidine-DMF (1:4) and sulfonated with 4-methoxybenzenesulfonyl chloride to give Compounds IIIa–c. In this instance, the optimal reaction conditions for cleavage from the resin of the sulfonamide esters to yield the free hydroxamic acids (IVa–c, Table 2) were 5:5:2 THF:MeOH:50% aqueous NH2OH and 5 mg (0.08 mmol, 40 to 80 mol %) of KCN for 100 to 200 mg of loaded resin.
Name
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Fmoc
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piperidine DMF
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[Compound]
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sulfonamide esters
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ester
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Fmoc
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DL-phenylalanine
[Compound]
Name
hydroxamic acids

Synthesis routes and methods II

Procedure details

3 g of L-phenylalanine, 90 ml of 80% propionic acid and 0.3 ml (0.2 mole per mole of L-phenylalanine) of n-butyraldehyde were admixed. The mixture was stirred at 100° C. for 3 hours. After the reaction, the mixture was condensed to dryness, and 10 ml of methanol were added to the residue. The methanolic mixture was ice-cooled, and the crystalline precipitates were collected by filtration. 2.70 g of DL-phenylalanine were thereby obtained.
Quantity
3 g
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reactant
Reaction Step One
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90 mL
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reactant
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0.3 mL
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reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Four
Name
DL-phenylalanine
Yield
90%

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